Cyclopyrimorate

説明

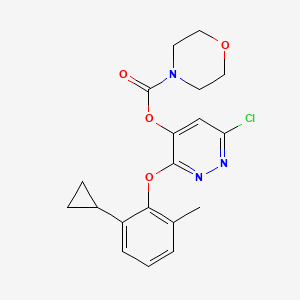

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl] morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c1-12-3-2-4-14(13-5-6-13)17(12)27-18-15(11-16(20)21-22-18)26-19(24)23-7-9-25-10-8-23/h2-4,11,13H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIGJZDQFDFASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3OC(=O)N4CCOCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198157 | |

| Record name | 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499231-24-2 | |

| Record name | Cyclopyrimorate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499231242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPYRIMORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVL4HSS2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopyrimorate's Mode of Action on Plastoquinone Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopyrimorate is a novel bleaching herbicide that effectively controls a broad spectrum of weeds in rice fields, including those resistant to acetolactate synthase (ALS) inhibitors.[1] Its unique mode of action involves the inhibition of plastoquinone (PQ) biosynthesis, a vital process for photosynthesis and other essential plant functions. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound, through its active metabolite, disrupts the plastoquinone biosynthetic pathway. The guide details the target enzyme, inhibitory kinetics, and the resulting physiological effects on plants. Furthermore, it outlines key experimental protocols for studying this mode of action and presents quantitative data in a clear, comparative format.

Introduction: The Plastoquinone Biosynthesis Pathway

Plastoquinone is a crucial molecule in the photosynthetic electron transport chain, acting as a mobile carrier of electrons and protons from Photosystem II to the cytochrome b6f complex. Its biosynthesis is a complex pathway involving several enzymatic steps. A key enzyme in this pathway is homogentisate solanesyltransferase (HST), which catalyzes the prenylation of homogentisate (HGA) with solanesyl diphosphate (SPP) to form 2-methyl-6-solanesyl-1,4-benzoquinol, a precursor to plastoquinone.[2] Disruption of this pathway leads to a deficiency in plastoquinone, which in turn inhibits photosynthesis and causes oxidative stress, resulting in the characteristic bleaching symptoms observed in treated plants.

This compound as a Pro-herbicide

This compound itself is not the primary inhibitor of plastoquinone biosynthesis. It acts as a pro-herbicide, meaning it is converted into its active form within the plant.[3][4] This active metabolite is des-morpholinocarbonyl this compound (DMC).[5] The conversion involves the removal of the morpholinocarbonyl group, a metabolic process that occurs within the plant's tissues.

Molecular Target and Inhibition Mechanism

The primary molecular target of the active metabolite DMC is the enzyme homogentisate solanesyltransferase (HST) . In vitro assays have demonstrated that DMC is a potent inhibitor of HST, while the parent compound, this compound, exhibits only weak inhibitory activity.

Kinetic Analysis of HST Inhibition by DMC

Kinetic studies have elucidated the specific mechanism of HST inhibition by DMC. The analysis revealed that DMC acts as a:

-

Competitive inhibitor with respect to the substrate homogentisate (HGA) . This indicates that DMC binds to the active site of HST, directly competing with HGA for binding.

-

Mixed non-competitive inhibitor with respect to the other substrate, farnesyl diphosphate (FPP) (used as a substitute for solanesyl diphosphate in the assay). This suggests that DMC can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the FPP binding site, affecting both the binding of FPP and the catalytic activity of the enzyme.

Physiological and Biochemical Effects

The inhibition of HST by DMC leads to distinct and measurable physiological and biochemical changes in susceptible plants:

-

Accumulation of Homogentisate (HGA): Due to the blockage of its conversion, HGA levels significantly increase in plants treated with this compound.

-

Reduction of Plastoquinone (PQ) Levels: The inhibition of the biosynthetic pathway leads to a dose-dependent decrease in the concentration of plastoquinone.

-

Bleaching Symptoms: The deficiency of plastoquinone disrupts the photosynthetic electron transport chain, leading to the production of reactive oxygen species (ROS) that damage chlorophyll and carotenoids, resulting in the characteristic bleaching or whitening of plant tissues.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibition of homogentisate solanesyltransferase by this compound's active metabolite, DMC.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

| Des-morpholinocarbonyl this compound (DMC) | Arabidopsis thaliana HST | 3.93 µM | |

| Haloxydine (another HST inhibitor) | Arabidopsis thaliana HST | 9.19 µM | |

| This compound | Arabidopsis thaliana HST | Weak inhibition | |

| Mesotrione | Arabidopsis thaliana HST | No inhibition (up to 1 mM) | |

| Norflurazon | Arabidopsis thaliana HST | No inhibition (up to 1 mM) |

Table 1: In vitro inhibitory activity of DMC and other compounds against Homogentisate Solanesyltransferase (HST).

Visualizing the Mode of Action and Experimental Workflow

Plastoquinone Biosynthesis Pathway and this compound's Point of Inhibition

Caption: Plastoquinone biosynthesis pathway and the inhibitory action of DMC.

Experimental Workflow for Investigating this compound's Mode of Action

Caption: Workflow for elucidating the mode of action of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mode of action of this compound.

In Vitro Homogentisate Solanesyltransferase (HST) Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound and its metabolites on HST activity.

Materials:

-

Recombinant HST enzyme (e.g., from Arabidopsis thaliana expressed in E. coli)

-

Homogentisate (HGA)

-

Farnesyl diphosphate (FPP) or Solanesyl diphosphate (SPP)

-

Test compounds (this compound, DMC) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Quenching solution (e.g., methanol)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Enzyme Preparation: Prepare a crude extract or purified recombinant HST from E. coli expressing the HST gene.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a known concentration of HST enzyme, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 5-10 minutes) at the reaction temperature (e.g., 30°C).

-

Initiate Reaction: Start the enzymatic reaction by adding the substrates (HGA and FPP/SPP).

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at the optimal temperature.

-

Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., an equal volume of methanol).

-

Analysis: Centrifuge the mixture to pellet any precipitate. Analyze the supernatant by HPLC to quantify the amount of the product formed (2-methyl-6-farnesyl-1,4-benzoquinol or 2-methyl-6-solanesyl-1,4-benzoquinol).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Plastoquinone (PQ) and Homogentisate (HGA) Levels in Plants

Objective: To quantify the in vivo effects of this compound on the levels of PQ and its precursor HGA.

Materials:

-

Plant tissue from treated and untreated plants

-

Extraction solvent (e.g., acetone or a mixture of chloroform and methanol)

-

Internal standards for PQ and HGA (optional but recommended)

-

HPLC system with a C18 column and a UV or fluorescence detector

Procedure:

-

Sample Collection and Preparation: Harvest leaf tissue from plants treated with different concentrations of this compound and from control plants. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the metabolites from a known weight of the powdered tissue with a suitable extraction solvent. Vortex or sonicate the mixture to ensure efficient extraction.

-

Centrifugation: Centrifuge the extract to pellet cell debris.

-

Sample Cleanup (if necessary): The supernatant may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.

-

HPLC Analysis: Inject a known volume of the final extract into the HPLC system.

-

For PQ: Use a C18 column with a mobile phase gradient of methanol and hexane or similar non-polar solvents. Detect PQ using a UV detector at approximately 255 nm.

-

For HGA: Use a C18 column with a more polar mobile phase, such as a gradient of acetonitrile and water with a small amount of acid (e.g., formic acid). HGA can be detected by a UV detector at around 292 nm or more sensitively with a fluorescence detector.

-

-

Quantification: Quantify the amounts of PQ and HGA by comparing the peak areas from the samples to those of a standard curve prepared with known concentrations of pure PQ and HGA.

Herbicide Reversal Assay

Objective: To determine if the phytotoxic effects of this compound can be rescued by supplying downstream products of the inhibited enzyme.

Materials:

-

Seedlings of a susceptible plant species (e.g., Arabidopsis thaliana)

-

This compound

-

Reversal compounds: a plastoquinone analog (e.g., decyl-plastoquinone) and homogentisate (HGA)

-

Growth medium (e.g., agar plates or hydroponic solution)

Procedure:

-

Prepare Treatment Media: Prepare a growth medium containing a concentration of this compound that causes significant bleaching. To separate batches of this medium, add different concentrations of the reversal compounds (decyl-plastoquinone or HGA). Include appropriate controls (medium only, medium with this compound only, medium with reversal compounds only).

-

Plant Treatment: Place young seedlings onto the prepared media.

-

Incubation: Grow the seedlings under controlled light and temperature conditions.

-

Observation and Data Collection: Observe the plants regularly over a period of several days to a week. Record the degree of bleaching (e.g., through visual scoring or by measuring chlorophyll content).

-

Analysis: Compare the phenotype of the seedlings grown on the this compound medium with and without the reversal compounds. A reduction in bleaching symptoms in the presence of a reversal compound indicates that the herbicide's effect is being bypassed by the supplied metabolite.

Conclusion

This compound represents a significant advancement in weed management due to its novel mode of action targeting homogentisate solanesyltransferase in the plastoquinone biosynthesis pathway. Its pro-herbicide nature and the potent, specific inhibition of HST by its metabolite, DMC, provide an effective mechanism for controlling a wide range of weeds. The detailed understanding of its molecular action, supported by the experimental evidence outlined in this guide, is crucial for the strategic use of this herbicide, for managing the development of resistance, and for guiding the discovery of future herbicides with novel targets. The methodologies presented here serve as a foundation for researchers in the field of herbicide science and drug development to further investigate and innovate in this critical area of agricultural science.

References

- 1. researchgate.net [researchgate.net]

- 2. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 3. Extraction of Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Physionomics and metabolomics-two key approaches in herbicidal mode of action discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopyrimorate: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Cyclopyrimorate, a novel bleaching herbicide. It details the compound's chemical properties, mechanism of action, relevant experimental protocols, and key metabolic derivatives.

Core Compound Specifications

This compound is a pyridazine-based selective herbicide.[1][2] Key identifying information and physicochemical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 499231-24-2 | [1] |

| Molecular Formula | C₁₉H₂₀ClN₃O₄ | [3] |

| Molecular Weight | 389.83 g/mol | [4] |

| IUPAC Name | 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |

| Synonyms | H-965, SW-065 |

Mechanism of Action: Inhibition of Plastoquinone Biosynthesis

This compound induces a characteristic bleaching effect in susceptible plants. This is achieved through the inhibition of the plastoquinone (PQ) biosynthesis pathway. Specifically, this compound targets and inhibits the enzyme homogentisate solanesyltransferase (HST).

In planta, this compound is metabolized to des-morpholinocarbonyl this compound (DMC). DMC is a significantly more potent inhibitor of HST than the parent compound. The inhibition of HST leads to a downstream reduction in plastoquinone levels and an accumulation of the substrate homogentisate (HGA). Plastoquinone is an essential cofactor for phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. The disruption of PQ synthesis indirectly inhibits carotenoid production, leading to the observed bleaching symptoms due to photooxidation of chlorophyll.

Kinetic analysis has revealed that DMC acts as a competitive inhibitor of HST with respect to homogentisate and as a mixed non-competitive inhibitor concerning farnesyl diphosphate.

Below is a diagram illustrating the plastoquinone biosynthesis pathway and the inhibitory action of this compound's metabolite.

Experimental Protocols

In Vivo Bleaching Assay in Arabidopsis thaliana

This protocol is used to assess the herbicidal activity of this compound by observing the bleaching phenotype.

-

Plant Material and Growth Conditions: Arabidopsis thaliana seeds are sown on a suitable growth medium.

-

Herbicide Application: Various concentrations of this compound are applied to the growth medium. A no-herbicide control is included for comparison.

-

Incubation: Seedlings are grown for a period of five days under controlled light and temperature conditions.

-

Observation: The phenotype of the seedlings is observed, with a focus on the bleaching of cotyledons and leaves. The lengths of shoots and roots are also measured and compared to the control.

The following diagram outlines the workflow for the in vivo bleaching assay.

In Vitro Homogentisate Solanesyltransferase (HST) Inhibition Assay

This assay quantifies the inhibitory effect of this compound and its metabolite, DMC, on the HST enzyme.

-

Enzyme Preparation: The HST enzyme is expressed and purified, often from E. coli extracts.

-

Reaction Mixture: A reaction mixture is prepared containing the purified HST enzyme, its substrates (homogentisate and farnesyl diphosphate), and the test compound (this compound or DMC) at various concentrations.

-

Incubation: The reaction is allowed to proceed under optimized temperature and time conditions.

-

Quantification: The reaction is stopped, and the amount of product formed is quantified using techniques such as HPLC.

-

Data Analysis: The percentage of HST inhibition is calculated by comparing the product formation in the presence of the inhibitor to a control reaction without the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is then determined.

The table below presents the comparative inhibitory activity of this compound and its metabolite.

| Compound | Target | IC₅₀ (µM) | Citation |

| DMC | HST | 3.93 | |

| This compound | HST | Weakly inhibitory |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates followed by a coupling reaction.

-

Formation of the Cyclopropyl Intermediate: An alkylation reaction is performed, followed by a 6-exo-dig cyclization after anion generation to yield the cyclopropyl intermediate.

-

Formation of the Pyridazine Intermediate: This intermediate is prepared through chlorination followed by selective hydrolysis.

-

Coupling Reaction: The two intermediates are coupled in a reaction optimized with anhydrous sodium hydroxide in o-dichlorobenzene, with azeotropic removal of water to improve the yield.

-

Final Acylation: The coupled product undergoes a final acylation step to produce this compound.

A simplified logical flow of the synthesis is depicted below.

References

- 1. This compound: Synthesis, Application and Mode of action_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Cyclopyrimorate: A Technical Guide to its Discovery, Synthesis, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopyrimorate represents a significant advancement in weed management, introducing a novel mode of action for herbicides. Discovered and developed by Mitsui Chemicals Agro, Inc., this pyridazine-based herbicide offers a crucial tool for controlling a broad spectrum of weeds, including those resistant to existing herbicide classes. This compound is a pro-herbicide, with its metabolite, des-morpholinocarbonyl this compound (DMC), acting as the potent inhibitor of homogentisate solanesyltransferase (HST). This enzyme is a key component in the plastoquinone biosynthesis pathway, and its inhibition leads to the characteristic bleaching symptoms in susceptible plants. This technical guide provides an in-depth overview of the discovery, a detailed synthesis process, comprehensive data on its biological activity, and a thorough examination of its mechanism of action.

Discovery and Development

This compound was discovered through a strategic chemical optimization program initiated by Mitsui Chemicals Agro, Inc.[1][2] The development process originated from the structural modification of existing pyridazine herbicides.[3] This research led to the identification of a lead compound that, after further refinement, yielded this compound, a molecule with a novel target site and excellent herbicidal activity.[1][2] It was first launched in Japan in 2019 under the trade name "Cyra".

Chemical Synthesis

The synthesis of this compound involves a multi-step process culminating in the coupling of two key intermediates. The following is a representative synthetic route based on available literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

Intermediate 1: 6-chloro-4-hydroxy-3-(2-cyclopropyl-6-methylphenoxy)pyridazine

-

Intermediate 2: Morpholine-4-carbonyl chloride

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Preparation of Intermediate 1: The synthesis of this key intermediate involves the coupling of 3,6-dichloro-4-hydroxypyridazine with 2-cyclopropyl-6-methylphenol. This reaction is typically carried out in the presence of a base and a suitable solvent.

-

Acylation Reaction: In a round-bottom flask, dissolve Intermediate 1 in a suitable anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric amount of a base, such as triethylamine, to the solution and stir.

-

Slowly add morpholine-4-carbonyl chloride (Intermediate 2) to the reaction mixture at a controlled temperature, typically 0-25 °C.

-

Allow the reaction to proceed for several hours at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mode of Action: Inhibition of Homogentisate Solanesyltransferase (HST)

This compound's novel mode of action is the inhibition of the enzyme homogentisate solanesyltransferase (HST). HST is a critical enzyme in the plastoquinone (PQ) biosynthesis pathway. PQ is an essential component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.

This compound itself is a pro-herbicide. In planta, it is metabolized to des-morpholinocarbonyl this compound (DMC), which is the active inhibitor of HST. DMC competitively inhibits HST with respect to its substrate, homogentisate (HGA). The inhibition of HST leads to the accumulation of HGA and a depletion of PQ. The lack of PQ disrupts carotenoid biosynthesis, resulting in the characteristic bleaching symptoms (white or yellowing of plant tissues) due to the photo-oxidation of chlorophyll.

Signaling Pathway Diagram

Caption: Plastoquinone biosynthesis pathway and the site of action of this compound.

Quantitative Data

The herbicidal activity of this compound and its active metabolite, DMC, has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Inhibitory Activity against Homogentisate Solanesyltransferase (HST)

| Compound | Target Enzyme | IC50 (µM) | Source |

| This compound | A. thaliana HST | 561 | |

| Des-morpholinocarbonyl this compound (DMC) | A. thaliana HST | 3.93 | |

| Haloxydine (known HST inhibitor) | A. thaliana HST | 9.19 |

Table 2: Herbicidal Activity (Bleaching) on Arabidopsis thaliana

| Compound | Activity | EC50 (µM) | Source |

| This compound | Chlorophyll reduction | ~1.0 (estimated from pEC50) | |

| Des-morpholinocarbonyl this compound (DMC) | Chlorophyll reduction | ~0.1 (estimated from pEC50) |

Note: EC50 values are estimated from the provided pEC50 values in the source literature.

Experimental Protocols

In Vitro Homogentisate Solanesyltransferase (HST) Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against HST.

Materials:

-

Recombinant HST enzyme (e.g., from E. coli expressing the A. thaliana HST gene)

-

Homogentisate (HGA)

-

Solanesyl diphosphate (SPP) or Farnesyl diphosphate (FPP) as a substrate analog

-

Assay buffer (e.g., 50 mM Tricine-NaOH, pH 8.0, containing 20 mM MgCl₂)

-

Test compounds (e.g., this compound, DMC) dissolved in DMSO

-

Quenching solution (e.g., acidic methanol)

-

HPLC system for product quantification

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of HST enzyme, and the substrate HGA.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixtures. Include a control with DMSO only.

-

Initiation of Reaction: Start the reaction by adding the second substrate, SPP or FPP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution.

-

Product Quantification: Centrifuge the samples to pellet any precipitate. Analyze the supernatant using HPLC to quantify the formation of the product, 2-methyl-6-solanesyl-1,4-benzoquinol (or its farnesyl analog).

-

IC50 Determination: Calculate the percent inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Plant Herbicidal Activity Bioassay (Pre-emergence)

This protocol outlines a general method for assessing the pre-emergence herbicidal efficacy of this compound.

Materials:

-

Seeds of target weed species (e.g., Echinochloa crus-galli, Cyperus difformis)

-

Pots or trays filled with a suitable soil mix

-

This compound formulated for spray application

-

Controlled environment growth chamber or greenhouse

-

Spray chamber for uniform herbicide application

Procedure:

-

Planting: Fill pots or trays with soil and sow the seeds of the target weed species at a uniform depth.

-

Herbicide Application: Prepare a series of dilutions of the this compound formulation. Apply the herbicide solutions uniformly to the soil surface using a laboratory spray chamber. Include an untreated control.

-

Growth Conditions: Place the treated pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

-

Evaluation: After a specified period (e.g., 14-21 days), visually assess the herbicidal effects, including emergence inhibition, stunting, and bleaching.

-

Data Collection: For quantitative analysis, harvest the above-ground biomass and determine the fresh or dry weight.

-

EC50 Calculation: Calculate the percent inhibition of growth (biomass reduction) compared to the untreated control for each herbicide concentration. Plot the percent inhibition against the logarithm of the herbicide dose and fit the data to a dose-response curve to determine the EC50 value (the concentration that causes 50% growth reduction).

Workflow Diagrams

Synthesis and Discovery Workflow

Caption: General workflow for the discovery and synthesis of a new herbicide.

Experimental Bioassay Workflow

Caption: Workflow for conducting a whole-plant herbicide bioassay.

Conclusion

This compound's introduction to the herbicide market is a landmark event, offering a new mode of action to combat the growing challenge of herbicide resistance. Its unique targeting of the HST enzyme in the plastoquinone biosynthesis pathway provides an effective solution for the control of a wide range of weeds in key crops. This technical guide has provided a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, offering valuable information for researchers and professionals in the field of agrochemical development. Further research into the nuances of its activity and potential resistance mechanisms will be crucial for its long-term sustainable use in agriculture.

References

- 1. Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

Herbicidal Spectrum of Cyclopyrimorate on Rice Weeds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclopyrimorate is a novel pyridazine-based bleaching herbicide developed by Mitsui Chemicals Agro, Inc., offering a new mode of action for controlling a broad spectrum of weeds in rice cultivation.[1][2][3] Launched in Japan in 2019, it is particularly effective against problematic weeds, including those that have developed resistance to acetolactate synthase (ALS) inhibitors.[1][2] This technical guide provides an in-depth overview of the herbicidal spectrum of this compound, its mechanism of action, experimental protocols for its evaluation, and visual representations of its biochemical pathway and experimental workflows.

Mechanism of Action

This compound's primary mode of action is the inhibition of the enzyme homogentisate solanesyltransferase (HST). HST is a key enzyme in the plastoquinone (PQ) biosynthesis pathway. Plastoquinone is an essential cofactor for phytoene desaturase (PDS), an enzyme involved in the carotenoid biosynthesis pathway. By inhibiting HST, this compound disrupts the production of PQ, which in turn indirectly inhibits carotenoid biosynthesis, leading to the characteristic bleaching symptoms (whitening) of susceptible weeds. This novel mechanism of action places this compound in a new Herbicide Resistance Action Committee (HRAC) Group 33.

A key aspect of this compound's activity is its metabolism within the plant to des-morpholinocarbonyl this compound (DMC). DMC is a significantly more potent inhibitor of HST than the parent compound, this compound. The inhibition of HST leads to the accumulation of its substrate, homogentisate (HGA), and a depletion of plastoquinone.

Herbicidal Spectrum

This compound demonstrates a broad herbicidal spectrum, effectively controlling a range of problematic grass, sedge, and broadleaf weeds in rice paddies. Its efficacy extends to biotypes resistant to other herbicide classes, most notably ALS inhibitors.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the herbicidal efficacy of this compound and its active metabolite, DMC.

| Target Enzyme | Compound | IC50 (µM) | Source |

| Arabidopsis thaliana HST | This compound | 561 | |

| Arabidopsis thaliana HST | DMC (metabolite) | 3.93 | |

| Arabidopsis thaliana HST | Haloxydine (known HST inhibitor) | 9.19 |

| Weed Species | Application Rate | % Control / GR50 | Growth Stage | Source |

| Schoenoplectiella juncoides | Data not publicly available | - | - | |

| Echinochloa crus-galli | Data not publicly available | - | - | - |

| Cyperus difformis | Data not publicly available | - | - | - |

| Monochoria vaginalis | Data not publicly available | - | - | - |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the herbicidal activity of this compound.

Whole-Plant Herbicide Bioassay

This protocol is a generalized procedure for assessing the efficacy of this compound on various rice weed species in a greenhouse or controlled environment.

Objective: To determine the dose-response relationship and calculate the GR50 value of this compound for specific weed species.

Materials:

-

Seeds of target weed species (e.g., Echinochloa crus-galli, Cyperus difformis, Monochoria vaginalis)

-

Pots or trays filled with a suitable soil mix (e.g., sandy loam and nutrient matrix)

-

This compound stock solution

-

Laboratory sprayer with a flat-fan nozzle

-

Controlled environment growth chamber or greenhouse

-

Balance for weighing fresh/dry biomass

Procedure:

-

Seed Germination and Plant Growth:

-

Sow a predetermined number of seeds of the target weed species into pots filled with soil.

-

Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod suitable for the specific weed species.

-

Water the plants as needed to ensure optimal growth.

-

Once the seedlings reach a specific growth stage (e.g., 2-3 leaf stage), thin them to a uniform number per pot.

-

-

Herbicide Application:

-

Prepare a series of this compound dilutions from the stock solution to achieve a range of application rates. Include a control group treated only with the solvent (e.g., water with a surfactant).

-

Apply the herbicide solutions to the plants using a laboratory sprayer calibrated to deliver a specific volume per unit area. Ensure uniform coverage of the foliage.

-

-

Incubation and Observation:

-

Return the treated plants to the growth chamber or greenhouse.

-

Observe the plants regularly for the development of herbicidal symptoms, such as bleaching, stunting, and necrosis.

-

-

Data Collection and Analysis:

-

After a specified period (e.g., 14-21 days after treatment), harvest the above-ground biomass of the plants from each pot.

-

Measure the fresh weight of the biomass. For dry weight, place the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.

-

Calculate the percent growth inhibition for each treatment relative to the untreated control.

-

Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 value.

-

In Vitro HST Inhibition Assay

This protocol describes the general steps to measure the inhibitory effect of this compound and its metabolites on the activity of the HST enzyme.

Objective: To determine the IC50 value of test compounds against HST.

Materials:

-

Crude protein extract containing HST (e.g., from E. coli expressing the HST gene)

-

Substrates for the HST enzyme: Homogentisate (HGA) and a prenyl diphosphate (e.g., farnesyl diphosphate)

-

Test compounds (this compound, DMC) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer

-

HPLC system for product quantification

Procedure:

-

Enzyme Reaction:

-

In a reaction vessel, combine the crude enzyme extract, reaction buffer, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the substrates (HGA and prenyl diphosphate).

-

Incubate the reaction mixture at a specific temperature for a defined period.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a suitable quenching agent.

-

Extract the reaction products using an appropriate organic solvent.

-

-

Quantification of Product:

-

Analyze the extracted product using an HPLC system equipped with a suitable detector (e.g., fluorescence or UV).

-

Quantify the amount of product formed in each reaction.

-

-

Data Analysis:

-

Calculate the percent inhibition of HST activity for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Use a suitable software to plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Generalized workflow for a whole-plant herbicide bioassay.

Conclusion

This compound represents a significant advancement in weed management for rice production, offering a novel mode of action that is effective against a broad spectrum of weeds, including those resistant to existing herbicides. Its unique mechanism of targeting HST provides a valuable tool for herbicide resistance management strategies. Further research and public dissemination of quantitative efficacy data on a wider range of rice weed species will be beneficial for optimizing its use in integrated weed management programs.

References

Cyclopyrimorate as a novel homogentisate solanesyltransferase inhibitor

An In-depth Technical Guide on Cyclopyrimorate: A Novel Homogentisate Solanesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel pyridazine herbicide that represents a new mode of action for weed control, particularly in rice cultivation.[1][2] It effectively controls a wide spectrum of weeds, including those resistant to acetolactate synthase (ALS) inhibitors.[2][3] The primary herbicidal activity of this compound arises from its inhibition of homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone (PQ) biosynthesis pathway.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and workflows.

Mechanism of Action

This compound itself is a pro-herbicide. Upon absorption by the plant, it is metabolized into des-morpholinocarbonyl this compound (DMC), which is the active compound. DMC acts as a potent inhibitor of homogentisate solanesyltransferase (HST).

The Role of Homogentisate Solanesyltransferase (HST)

HST is a critical enzyme located in the plastid that catalyzes a key step in the biosynthesis of plastoquinone (PQ). Specifically, it facilitates the condensation of homogentisate (HGA) and solanesyl diphosphate (SDP) to form 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQH), a precursor to PQ-9.

Plastoquinone is an essential component of the photosynthetic electron transport chain, acting as an electron carrier between photosystem II (PSII) and the cytochrome b6f complex. Furthermore, PQ serves as a vital cofactor for phytoene desaturase (PDS), an enzyme involved in the biosynthesis of carotenoids. Carotenoids are crucial for protecting chlorophyll from photo-oxidative damage.

Inhibition of HST by this compound Metabolite (DMC)

The active metabolite, DMC, inhibits HST in a competitive manner with respect to the homogentisate (HGA) substrate. This inhibition blocks the formation of PQ precursors. The consequences of HST inhibition are twofold:

-

Accumulation of Homogentisate (HGA): With the downstream enzymatic step blocked, the substrate HGA accumulates significantly within the plant tissues.

-

Depletion of Plastoquinone (PQ): The inhibition of HST leads to a concentration-dependent reduction in the levels of PQ.

The depletion of the PQ pool disrupts carotenoid biosynthesis by limiting the activity of PDS. This lack of carotenoids leaves chlorophyll unprotected from high light intensity, resulting in photo-oxidation and the characteristic "bleaching" symptoms observed in treated weeds.

References

Cyclopyrimorate's Disruption of Carotenoid and Plastoquinone Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopyrimorate is a novel bleaching herbicide that effectively controls a broad spectrum of weeds. Its mode of action involves the inhibition of homogentisate solanesyltransferase (HST), a critical enzyme in the plastoquinone (PQ) biosynthetic pathway. This inhibition leads to a cascade of metabolic disruptions, most notably the indirect but potent inhibition of carotenoid biosynthesis. This technical guide provides an in-depth analysis of the molecular impact of this compound, focusing on its effects on the carotenoid and plastoquinone pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the involved biochemical pathways and experimental workflows to support further research and development in this area.

Introduction

This compound is a pyridazine-based herbicide that induces a characteristic bleaching phenotype in susceptible plants. This symptom is a hallmark of disrupted carotenoid biosynthesis. Carotenoids are essential pigments that play a crucial role in photoprotection by quenching reactive oxygen species and dissipating excess light energy. Their absence leads to photooxidative damage and the degradation of chlorophyll, resulting in the observed bleaching.

Initial investigations into this compound's mechanism of action revealed that it does not directly inhibit the key enzymes of the carotenoid biosynthesis pathway, such as phytoene desaturase (PDS). Instead, its primary target is the plastoquinone (PQ) biosynthesis pathway. Plastoquinone is an essential component of the photosynthetic electron transport chain and, critically, serves as a cofactor for PDS. By inhibiting PQ synthesis, this compound indirectly disrupts the carotenoid pathway, leading to the accumulation of the colorless carotenoid precursor, phytoene, and subsequent photobleaching.

This guide delves into the specifics of this mechanism, presenting the quantitative effects of this compound and its active metabolite on its target enzyme and the subsequent impact on the plastoquinone and carotenoid pathways.

Mechanism of Action: Targeting Homogentisate Solanesyltransferase

This compound itself is a proherbicide. In planta, it is metabolized to des-morpholinocarbonyl this compound (DMC), which is the primary active inhibitor of homogentisate solanesyltransferase (HST).[1][2] HST is a key enzyme in the plastoquinone biosynthesis pathway, responsible for the prenylation of homogentisate (HGA).[1][2] The inhibition of HST by DMC leads to a significant accumulation of the substrate HGA and a corresponding decrease in the downstream product, plastoquinone.[1]

Quantitative Inhibition Data

The inhibitory activity of this compound and its metabolite DMC on HST has been quantified through in vitro enzyme assays. DMC is a significantly more potent inhibitor than its parent compound.

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | Homogentisate Solanesyltransferase (HST) | 561 µM | |

| Des-morpholinocarbonyl this compound (DMC) | Homogentisate Solanesyltransferase (HST) | 3.93 µM | |

| Des-morpholinocarbonyl this compound (DMC) | Homogentisate Solanesyltransferase (HST) | 3.63 ± 0.53 µM |

Impact on Plastoquinone and Homogentisate Levels

Treatment of plants with this compound leads to a dose-dependent decrease in plastoquinone levels and a significant accumulation of homogentisate.

| Plant Species | Treatment | Plastoquinone (PQ) Level | Homogentisate (HGA) Level | Reference |

| Arabidopsis thaliana | Control | Normal | Not detected | |

| Arabidopsis thaliana | This compound (concentration dependent) | Decreased | Accumulated |

Indirect Impact on the Carotenoid Biosynthesis Pathway

The inhibition of the plastoquinone pathway by this compound has a direct and significant consequence on carotenoid biosynthesis. Plastoquinone is an essential cofactor for phytoene desaturase (PDS), a critical enzyme in the carotenoid pathway that converts the colorless phytoene into colored carotenoids. The depletion of the plastoquinone pool due to HST inhibition leads to a functional inhibition of PDS. This results in the accumulation of phytoene and a block in the synthesis of downstream carotenoids such as β-carotene and lutein, ultimately causing the characteristic bleaching symptoms.

While the accumulation of phytoene is a known consequence, specific quantitative data on the reduction of individual carotenoids like lutein and β-carotene in response to this compound treatment is not extensively available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the impact of this compound.

In Vitro Homogentisate Solanesyltransferase (HST) Assay

This protocol describes the in vitro assay to determine the inhibitory activity of compounds on HST.

Materials:

-

Crude E. coli extracts containing heterologously expressed HST

-

This compound and DMC stock solutions

-

Farnesyl diphosphate (FPP)

-

Homogentisate (HGA)

-

Reaction buffer (e.g., 50 mM Tricine-NaOH, pH 8.0, 20 mM MgCl2)

-

Sodium borohydride in ethanol

-

Acetic acid

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, crude E. coli extract with HST, and the test compound (this compound or DMC) at various concentrations.

-

Add the substrates, HGA and FPP, to initiate the reaction.

-

Incubate the reaction mixture at 32°C for a defined period (e.g., 30 minutes). For this compound, a shorter incubation time (e.g., 10 minutes) may be necessary to minimize its conversion to DMC during the assay.

-

Stop the reaction by adding sodium borohydride in ethanol, followed by acetic acid.

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant by HPLC with fluorescence detection (e.g., Ex. 290 nm, Em. 330 nm) to quantify the product.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Extraction and HPLC Analysis of Plastoquinone and Homogentisate from Plant Tissue

This protocol outlines the procedure for extracting and quantifying PQ and HGA from plant tissues.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Extraction solvent (e.g., methanol or acetone)

-

Internal standards (optional)

-

HPLC system with a UV or fluorescence detector

-

Reverse-phase C18 column

Procedure:

-

Harvest and freeze plant tissue in liquid nitrogen.

-

Homogenize the frozen tissue in a suitable extraction solvent.

-

Centrifuge the homogenate to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

For HGA analysis, further purification steps such as liquid-liquid extraction may be required.

-

Inject the extract onto a reverse-phase C18 HPLC column.

-

Elute the compounds using a suitable mobile phase gradient. For plastoquinone, an isocratic mobile phase of acetonitrile:ethanol (3:1) can be used with UV detection at 255 nm. For HGA, a gradient elution may be necessary.

-

Identify and quantify the peaks corresponding to PQ and HGA based on the retention times and spectral properties of authentic standards.

Extraction and HPLC Analysis of this compound and DMC from Plant Tissue

This protocol details the extraction and quantification of this compound and its metabolite DMC.

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

80% Methanol with 1 M L-ascorbic acid

-

50 mM KH2PO4–HCl buffer (pH 2.8)

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., X-bridge, 4.6 mm × 150 mm, 5 µm)

Procedure:

-

Homogenize plant leaves in 80% methanol containing L-ascorbic acid.

-

Centrifuge the homogenate and collect the supernatant.

-

Add KH2PO4–HCl buffer to the supernatant and centrifuge again.

-

Inject the final supernatant onto the HPLC system.

-

Use a gradient mobile phase of acetonitrile and 0.2% triethylamine-phosphoric acid buffer (pH 3.2) for separation.

-

Detect this compound and DMC using a UV detector at their respective maximum absorbance wavelengths (e.g., 272 nm for this compound and 277 nm for DMC).

-

Quantify the compounds using external standards.

Extraction and HPLC Analysis of Carotenoids from Plant Tissue

This protocol provides a general method for the extraction and analysis of major plant carotenoids.

Materials:

-

Plant tissue

-

Acetone (100%)

-

Internal standard (optional)

-

HPLC system with a photodiode array (PDA) detector

-

C30 reverse-phase column

Procedure:

-

Homogenize fresh or frozen plant tissue in 100% acetone.

-

Centrifuge the homogenate to remove cell debris.

-

Filter the supernatant through a 0.2 µm filter.

-

Inject the filtered extract onto a C30 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.

-

Detect and identify individual carotenoids (e.g., phytoene, lutein, β-carotene) using a PDA detector by comparing their retention times and absorption spectra with those of authentic standards. Phytoene is typically detected at around 286 nm.

-

Quantify the carotenoids using calibration curves generated from pure standards.

Visualizations

Signaling Pathways

Caption: this compound's impact on plastoquinone and carotenoid pathways.

Experimental Workflows

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound represents a significant development in herbicide technology with a novel mode of action. Its primary target, homogentisate solanesyltransferase, is a key enzyme in the plastoquinone biosynthesis pathway. The inhibition of HST by the active metabolite of this compound, DMC, leads to a depletion of the plastoquinone pool. This, in turn, indirectly but effectively inhibits the carotenoid biosynthesis pathway by depriving phytoene desaturase of its essential cofactor. The resulting accumulation of phytoene and the halt in the production of colored carotenoids lead to the characteristic bleaching of the plant. This in-depth guide provides the quantitative data, detailed experimental protocols, and pathway visualizations necessary for researchers to further investigate the intricate biochemical consequences of this compound and to explore potential avenues for future herbicide development and resistance management. Further research quantifying the precise changes in the entire carotenoid profile upon this compound treatment would provide a more complete understanding of its physiological impact.

References

Preliminary Phytotoxicity Studies of Cyclopyrimorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopyrimorate is a novel pyridazine herbicide developed by Mitsui Chemicals Agro, Inc. for the selective control of a wide range of weeds in rice cultivation.[1] Its unique mode of action, targeting a novel enzyme site, makes it an important tool for managing herbicide-resistant weed populations.[2] This technical guide provides an in-depth overview of the preliminary phytotoxicity studies of this compound, focusing on its mechanism of action, experimental evaluation protocols, and available efficacy data. While comprehensive quantitative data on the effective concentrations for various weed species remains limited in publicly accessible literature, this guide synthesizes the current understanding of this compound's phytotoxic properties.

Mechanism of Action

This compound functions as a potent inhibitor of the plastoquinone (PQ) biosynthesis pathway, a critical process for photosynthesis and other vital plant functions.[3] Specifically, this compound targets and inhibits the enzyme homogentisate solanesyltransferase (HST) .[3] This inhibition leads to a cascade of effects within the plant:

-

Accumulation of Homogentisate (HGA): As the substrate for HST, the blockage of the enzyme leads to a significant build-up of HGA within plant tissues.[4]

-

Depletion of Plastoquinone (PQ): The inhibition of HST directly prevents the synthesis of PQ, a vital electron carrier in the photosynthetic electron transport chain.

-

Carotenoid Biosynthesis Disruption: The disruption of the PQ pathway indirectly affects carotenoid biosynthesis, leading to the characteristic bleaching symptoms observed in susceptible plants. This is due to the photo-oxidative destruction of chlorophyll in the absence of protective carotenoids.

Interestingly, in planta, this compound is metabolized to des-morpholinocarbonyl this compound (DMC) , which has been shown to be a more potent inhibitor of HST than the parent compound.

Signaling Pathway Diagram

References

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Synthesis, Application and Mode of action_Chemicalbook [chemicalbook.com]

- 4. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor [jstage.jst.go.jp]

The Effects of Cyclopyrimorate on Arabidopsis thaliana Seedlings: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopyrimorate is a novel bleaching herbicide that induces significant and distinct physiological and biochemical changes in Arabidopsis thaliana seedlings. Its primary mode of action is the inhibition of homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone (PQ) biosynthesis pathway. This inhibition leads to a cascade of effects, including carotenoid deficiency, chlorophyll degradation, and ultimately, a bleached phenotype with stunted growth. This document provides a comprehensive overview of the effects of this compound on Arabidopsis thaliana, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols for investigation.

Mechanism of Action

This compound functions as a potent inhibitor of the plastoquinone (PQ) biosynthesis pathway, a critical process for photosynthetic electron transport and protection against photo-oxidative damage. Upon absorption by the plant, this compound is metabolized into des-morpholinocarbonyl this compound (DMC), a more active form of the compound.[1][2][3][4][5] Both this compound and, more potently, DMC target and inhibit homogentisate solanesyltransferase (HST). HST catalyzes the conversion of homogentisate (HGA) to 2-methyl-6-solanesyl-1,4-benzoquinol, a precursor to plastoquinone.

The inhibition of HST leads to two primary biochemical consequences:

-

Accumulation of Homogentisate (HGA): The blockage of the pathway causes a significant buildup of the substrate HGA within the plant tissues.

-

Depletion of Plastoquinone (PQ): The inhibition of HST results in a concentration-dependent decrease in the levels of plastoquinone.

The reduction in plastoquinone levels indirectly affects the carotenoid biosynthesis pathway, leading to the characteristic bleaching symptoms observed in treated seedlings. This is because plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in carotenoid synthesis. Without sufficient carotenoids to protect chlorophyll from photo-oxidation, the chlorophyll degrades, resulting in the bleached, white phenotype.

Phenotypic Effects on Arabidopsis thaliana Seedlings

Treatment with this compound induces several observable phenotypic changes in Arabidopsis thaliana seedlings:

-

Bleaching: The most prominent effect is the bleaching of cotyledons and leaves, which turn white due to the loss of chlorophyll and carotenoids. These symptoms are comparable to those caused by other carotenoid biosynthesis inhibitors like mesotrione and norflurazon.

-

Growth Inhibition: this compound treatment leads to a significant reduction in the length of both shoots and roots, resulting in a dwarf phenotype. This stunted growth is consistent with the phenotype of A. thaliana mutants with a disrupted HST gene.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound on Arabidopsis thaliana.

Table 1: Effect of this compound on Plastoquinone (PQ) and Homogentisate (HGA) Levels in Arabidopsis thaliana

| This compound Concentration (ppm) | Plastoquinone (PQ) Level (relative to control) | Homogentisate (HGA) Level (relative to control) |

| 0 (Control) | 100% | 100% |

| 100 | Decreased | Increased |

| 200 | Further Decreased | Further Increased |

| ≥400 | Not Detected | Significantly Increased |

Data synthesized from findings indicating a concentration-dependent decrease in PQ and accumulation of HGA.

Table 2: Inhibitory Activity of this compound and its Metabolite (DMC) on Arabidopsis thaliana HST

| Compound | IC50 (µM) for A. thaliana HST Inhibition |

| This compound | Weak Inhibition |

| Des-morpholinocarbonyl this compound (DMC) | Strong Inhibition |

This table is based on in vitro assays demonstrating that DMC is a more potent inhibitor of HST than the parent compound, this compound.

Table 3: Bleaching Activity of this compound on Arabidopsis thaliana

| Compound | EC50 (ppm) for Chlorophyll Content Reduction |

| This compound | Concentration-dependent reduction in chlorophyll |

The bleaching activity is evaluated based on the half-effective concentration (EC50) for the reduction in total chlorophyll content.

Experimental Protocols

This section details the methodologies for key experiments to study the effects of this compound on Arabidopsis thaliana.

Arabidopsis thaliana Seedling Growth and Herbicide Treatment

-

Seed Sterilization and Plating: Sterilize Arabidopsis thaliana (e.g., Col-0) seeds using a 70% ethanol solution followed by a 10% bleach solution and rinsing with sterile water.

-

Growth Medium: Plate the sterilized seeds on Murashige and Skoog (MS) medium supplemented with sucrose and solidified with agar.

-

Herbicide Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Add the desired final concentrations of this compound to the cooled MS medium before pouring the plates. A no-herbicide control should be included.

-

Growth Conditions: Place the plates in a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

-

Observation: Observe and document the phenotype of the seedlings daily for a specified period (e.g., 5-7 days). Measure root length and shoot fresh weight at the end of the experiment.

Determination of Chlorophyll Content

-

Sample Collection: Harvest whole seedlings from both control and herbicide-treated plates.

-

Extraction: Homogenize the plant material in dimethylformamide (DMF).

-

Incubation: Store the homogenate in the dark at 4°C for 24 hours to ensure complete chlorophyll extraction.

-

Spectrophotometry: Centrifuge the samples to pellet the debris. Measure the absorbance of the supernatant at 646.8 nm and 663.8 nm using a spectrophotometer.

-

Calculation: Calculate the total chlorophyll content using the following equation: Total Chlorophyll (µg/mL) = (17.67 × A646.8) + (7.12 × A663.8). The concentrations can be expressed on a fresh weight basis.

Analysis of Plastoquinone (PQ) and Homogentisate (HGA)

-

Extraction: Homogenize plant tissue (e.g., leaves) in an appropriate extraction buffer (e.g., 80% methanol for this compound and DMC analysis, or a suitable solvent for PQ and HGA).

-

Centrifugation: Centrifuge the homogenate to separate the supernatant containing the metabolites.

-

HPLC Analysis: Subject the supernatant to High-Performance Liquid Chromatography (HPLC) analysis.

-

Column: Use a suitable C18 reverse-phase column.

-

Mobile Phase: Employ an appropriate mobile phase gradient (e.g., methanol-water mixture).

-

Detection: Use a UV detector to monitor the effluent at a specific wavelength (e.g., 254 nm for PQ).

-

-

Quantification: Determine the concentrations of PQ and HGA by comparing the peak areas to those of known standards.

In Vitro HST Inhibition Assay

-

HST Expression: Clone the A. thaliana HST gene and express the recombinant protein in a suitable system (e.g., E. coli).

-

Crude Extract Preparation: Prepare a crude extract of the expressed HST enzyme.

-

Assay Reaction: Set up a reaction mixture containing the crude HST extract, the substrates (homogentisate and a prenyl diphosphate such as farnesyl diphosphate), and various concentrations of the inhibitor (this compound or DMC).

-

Product Detection: After a specific incubation period, stop the reaction and quantify the amount of the product formed (2-methyl-6-solanesyl-1,4-benzoquinol) using a suitable method like LC-MS/MS.

-

IC50 Determination: Calculate the inhibition rate at each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a four-parameter logistic curve-fitting program.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in the plastoquinone biosynthesis pathway.

Experimental Workflow

Caption: Workflow for investigating the effects of this compound on Arabidopsis thaliana.

References

- 1. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor [jstage.jst.go.jp]

- 3. This compound: Synthesis, Application and Mode of action_Chemicalbook [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Action of Cyclopyrimorate and 4-HPPD Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of Cyclopyrimorate with 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitors represents a significant advancement in herbicidal technology, offering a potent synergistic effect for broad-spectrum weed control. This technical guide provides an in-depth exploration of the core mechanisms underpinning this synergy, focusing on the sequential inhibition of the plastoquinone (PQ) biosynthesis pathway. This document details the distinct modes of action of each compound, presents a framework for quantifying their synergistic interactions, outlines key experimental protocols for in vitro and in vivo analysis, and provides visual representations of the biochemical pathways and experimental workflows involved.

Introduction

The relentless evolution of herbicide-resistant weeds necessitates the development of innovative weed management strategies. One promising approach lies in the synergistic combination of herbicides with different modes of action. This compound, a novel herbicide, has demonstrated a significant synergistic effect when combined with 4-HPPD inhibitors, a well-established class of bleaching herbicides.[1][2] This guide elucidates the biochemical basis of this synergy, providing a comprehensive resource for researchers in the field.

Mechanism of Action

4-HPPD Inhibitors

4-HPPD inhibitors target the enzyme 4-hydroxyphenylpyruvate dioxygenase, a critical component in the tyrosine catabolism pathway.[3] This enzyme is responsible for the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1][3] HGA is a vital precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). By inhibiting HPPD, these herbicides effectively block the formation of HGA, leading to a depletion of plastoquinone. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS) in the carotenoid biosynthesis pathway. The resulting deficiency in carotenoids leads to the characteristic bleaching of plant tissues as chlorophyll is degraded by photooxidation.

This compound

This compound itself is a pro-herbicide. In planta, it is metabolized into its active form, des-morpholinocarbonyl this compound (DMC). DMC targets homogentisate solanesyltransferase (HST), the enzyme that acts downstream of 4-HPPD in the plastoquinone biosynthesis pathway. HST catalyzes the condensation of homogentisate (HGA) with a solanesyl diphosphate side chain to form 2-methyl-6-solanesyl-1,4-benzoquinol, a precursor to plastoquinone. Inhibition of HST by DMC leads to an accumulation of HGA and a subsequent reduction in plastoquinone levels, ultimately causing bleaching symptoms similar to those of 4-HPPD inhibitors.

The Synergistic Effect: A Sequential Blockade

The synergy between this compound and 4-HPPD inhibitors arises from their sequential inhibition of two key enzymes in the same critical metabolic pathway: plastoquinone biosynthesis.

-

Upstream Inhibition by 4-HPPD Inhibitors: The 4-HPPD inhibitor first reduces the production of homogentisate (HGA) from 4-hydroxyphenylpyruvate.

-

Downstream Inhibition by this compound (DMC): Any HGA that is produced is then targeted by the active metabolite of this compound, DMC, which blocks its conversion by HST.

This dual-pronged attack creates a more profound and rapid depletion of the essential cofactor plastoquinone than either herbicide could achieve alone. This enhanced efficacy is the hallmark of their synergistic interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biochemical pathway and a typical experimental workflow for analyzing the synergistic effects.

Caption: Inhibition of the Plastoquinone Biosynthesis Pathway.

Caption: Experimental Workflow for Synergy Analysis.

Data Presentation

Quantitative analysis of herbicide synergy is crucial for validating and characterizing the interaction between this compound and 4-HPPD inhibitors. Methodologies such as Colby's method and isobolographic analysis are standard approaches. Due to the limited availability of public quantitative data on the synergistic interaction between this compound and specific 4-HPPD inhibitors, the following tables are presented with illustrative data to demonstrate the application of Colby's method for data presentation.

Table 1: Illustrative In Vivo Synergy Analysis of this compound and Mesotrione on Amaranthus retroflexus (Redroot Pigweed) using Colby's Method

| Treatment | Application Rate (g a.i./ha) | Observed Weed Control (%) | Expected Weed Control (%) (Colby's Method) | Interaction |

| This compound | 50 | 45 | - | - |

| Mesotrione | 25 | 40 | - | - |

| This compound + Mesotrione | 50 + 25 | 85 | 67 | Synergistic |

| This compound | 100 | 60 | - | - |

| Mesotrione | 50 | 55 | - | - |

| This compound + Mesotrione | 100 + 50 | 95 | 82 | Synergistic |

Note: Expected Control (E) is calculated as E = X + Y - (XY/100), where X and Y are the percent control from individual herbicide applications. If the observed control is greater than the expected control, the interaction is synergistic.

Table 2: Illustrative In Vitro Inhibition of Plastoquinone Synthesis

| Treatment | Concentration (µM) | Plastoquinone Level (% of Control) | Homogentisate Level (% of Control) |

| Control | 0 | 100 | 100 |

| This compound | 10 | 60 | 250 |

| Mesotrione | 5 | 55 | 10 |

| This compound + Mesotrione | 10 + 5 | 15 | 15 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and 4-HPPD inhibitors.

In Vivo Whole Plant Synergy Assay

Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and a 4-HPPD inhibitor on a target weed species.

Methodology:

-

Plant Material: Cultivate a susceptible weed species (e.g., Amaranthus retroflexus) in pots under controlled greenhouse conditions (e.g., 16-hour light/8-hour dark cycle at 25°C/22°C).

-

Herbicide Application: Apply herbicides post-emergence when the weeds have reached a specific growth stage (e.g., 2-4 true leaves). Treatments should include:

-

This compound alone at various rates (e.g., 0, 25, 50, 100 g a.i./ha).

-

A 4-HPPD inhibitor (e.g., mesotrione) alone at various rates (e.g., 0, 12.5, 25, 50 g a.i./ha).

-

Tank mixtures of this compound and the 4-HPPD inhibitor at various rate combinations.

-

-

Data Collection: At a set time point post-application (e.g., 14 days), assess:

-

Visual weed control on a scale of 0% (no effect) to 100% (complete plant death).

-

Plant biomass (fresh or dry weight) reduction compared to untreated controls.

-

-

Data Analysis: Calculate the expected response for the herbicide combinations using Colby's method. Compare the observed response to the expected response to determine the nature of the interaction.

In Vitro Homogentisate Solanesyltransferase (HST) Inhibition Assay

Objective: To measure the inhibitory activity of this compound's active metabolite (DMC) on the HST enzyme.

Methodology:

-

Enzyme Preparation: Heterologously express and purify HST from a source such as Arabidopsis thaliana in E. coli.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tricine-NaOH buffer (pH 8.5)

-

25 µM homogentisate

-

100 µM farnesyl diphosphate

-

20 mM magnesium chloride

-

Purified HST enzyme

-

Various concentrations of DMC dissolved in DMSO.

-

-

Incubation: Incubate the reaction mixture at 28°C for a defined period (e.g., 10-30 minutes).

-

Analysis: Stop the reaction and quantify the product (e.g., 2-methyl-6-farnesyl-1,4-benzoquinol) using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Measurement of Plastoquinone and Homogentisate Levels in Planta

Objective: To quantify the in vivo effects of single and combined herbicide treatments on the levels of key metabolites in the plastoquinone biosynthesis pathway.

Methodology:

-

Plant Treatment: Treat plants (e.g., Arabidopsis thaliana seedlings) grown on agar medium with various concentrations of this compound, a 4-HPPD inhibitor, and their combination.

-

Sample Collection: Harvest plant tissues at a specific time point after treatment (e.g., 5 days).

-

Extraction:

-

Plastoquinone: Homogenize tissues in a suitable solvent (e.g., acetone), partition into an organic solvent (e.g., n-hexane), and evaporate to dryness.

-

Homogentisate: Homogenize tissues in an acidic methanol solution.

-

-

Quantification: Analyze the extracted metabolites using HPLC with UV or mass spectrometry detection.

-

Data Analysis: Compare the levels of plastoquinone and homogentisate in treated plants to those in untreated control plants.

Conclusion

The synergistic interaction between this compound and 4-HPPD inhibitors offers a powerful tool for modern weed management. This synergy is rooted in the sequential blockade of the plastoquinone biosynthesis pathway, a mechanism that enhances the overall efficacy of both herbicides. The experimental protocols and analytical frameworks presented in this guide provide a robust foundation for further research into this and other synergistic herbicide combinations. A thorough understanding of these interactions is paramount for the development of sustainable and effective weed control strategies in the face of growing herbicide resistance.

References

- 1. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Synthesis, Application and Mode of action_Chemicalbook [chemicalbook.com]

- 3. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Cyclopyrimorate and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopyrimorate is a novel pyridazine herbicide that functions by inhibiting homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone biosynthesis pathway in plants. This technical guide provides a comprehensive overview of the toxicological profile of this compound and its known metabolites based on available regulatory assessments and scientific literature. The information presented herein is intended to support research, safety assessment, and drug development activities. Toxicological data indicates that this compound has low acute toxicity. The primary target organs identified in animal studies include the liver, thyroid, and kidneys in rats, and the cerebellum in dogs. While there is evidence of increased tumor incidence in long-term studies in rats and mice, the mechanism is considered non-genotoxic. This compound is not found to be teratogenic or have significant reproductive toxicity. The Acceptable Daily Intake (ADI) has been established at 0.063 mg/kg body weight/day.

Introduction

This compound, with the chemical name 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate, is a selective herbicide. Its mode of action involves the inhibition of homogentisate solanesyltransferase (HST), which is a novel target for commercial herbicides[1][2][3][4]. In plants, this compound is metabolized to des-morpholinocarbonyl this compound (DMC), which is a more potent inhibitor of HST[1]. For risk assessment purposes, the residue definition for this compound in agricultural and fishery products is the parent compound only. In livestock products, the residue definition includes this compound and its metabolite F.

Toxicological Profile of this compound

The toxicological profile of this compound has been evaluated in a series of studies including acute, subacute, chronic, carcinogenicity, reproductive, and developmental toxicity, as well as genotoxicity studies.

Acute Toxicity

This compound exhibits low acute oral toxicity in rats.

| Parameter | Value | Species | Source |

| Oral LD₅₀ | > 5000 mg/kg bw | Rat |

Subacute and Chronic Toxicity